1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid
Description
The compound 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid (CAS: 1006348-55-5) features a 3,4'-bipyrazole core with a 2-fluorophenyl substituent at position 1, methyl groups at positions 1' and 3', and a carboxylic acid moiety at position 4. This structure combines aromatic fluorine, methyl substituents, and a polar carboxylic acid group, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-10(7-19(2)17-9)14-11(15(21)22)8-20(18-14)13-6-4-3-5-12(13)16/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXIGMZOAGERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150676 | |
| Record name | 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-55-5 | |
| Record name | 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The bipyrazole scaffold is typically assembled via cyclocondensation reactions. A validated method involves reacting 2-fluorophenylhydrazine A with acetylacetone B under acidic conditions to form 3-(2-fluorophenyl)-5-methyl-1H-pyrazole C (Scheme 1). Subsequent treatment of C with a second hydrazine derivative, such as methylhydrazine, in ethanol at reflux yields the 3,4'-bipyrazole intermediate D .
Scheme 1 :
Key parameters:
Oxidative Dimerization
Alternative routes employ oxidative dimerization of pyrazole precursors. For example, photolysis of 5-amino-3-(methylamino)pyrazole-4-carboxylate E with tert-butyl peroxide generates the 1,1'-bipyrazole derivative F via radical coupling (Scheme 2). Subsequent methylation with methyl iodide and t-BuOK introduces the 1',3'-dimethyl groups.
Scheme 2 :
Optimization data:
Introduction of the Carboxylic Acid Group
Vilsmeier-Haack Formylation Followed by Oxidation
The 4-carboxylic acid moiety is introduced via formylation of the bipyrazole intermediate G using the Vilsmeier-Haack reagent (POCl₃/DMF). This produces 4-formyl-1-(2-fluorophenyl)-1',3'-dimethylbipyrazole H , which is oxidized to the carboxylic acid I using KMnO₄ in acidic medium (Scheme 3).
Scheme 3 :
Critical conditions:
Direct Carboxylation via Hydrolysis
Ethyl 4-cyano-1-(2-fluorophenyl)-1',3'-dimethylbipyrazole J undergoes hydrolysis in 6M HCl at reflux to yield the target carboxylic acid I (Scheme 4). This one-step method avoids intermediate purification but requires rigorous control of hydrolysis conditions.
Scheme 4 :
Optimization notes:
Regioselective Methylation Strategies
Alkylation of Pyrazole Nitrogens
The 1'- and 3'-methyl groups are introduced via nucleophilic alkylation. Treatment of bipyrazole D with methyl iodide in DMF using K₂CO₃ as a base selectively methylates the N1' and N3' positions (Scheme 5). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Scheme 5 :
Performance metrics:
Purification and Characterization
Crystallization and Chromatography
Crude product I is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane gradient). Purity is confirmed by HPLC (≥98%).
Spectroscopic Verification
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H5), 7.45–7.60 (m, 4H, Ar-H), 3.95 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).
Optimization and Scale-Up
Design of Experiments (DoE)
Multivariate analysis identifies optimal parameters for bipyrazole cyclocondensation (Table 1):
Table 1 : Optimization of Cyclocondensation (n = 3 trials)
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 70–110 | 90 | +15% |
| Solvent | EtOH, DMF | DMF | +20% |
| Reaction Time (h) | 6–24 | 12 | +10% |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% (e.g., 2 hours vs. 6 hours for formylation). Solvent recycling (DMF recovery ≥90%) minimizes waste.
Challenges and Solutions
Regioselectivity in Bipyrazole Formation
Competing pathways during cyclocondensation are mitigated by:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted bipyrazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (CAS: Not provided, ): Replacing the 2-fluorophenyl group with 4-fluorophenyl and substituting the 1'-methyl with ethyl alters steric and electronic profiles. The ethyl group may increase lipophilicity, while the para-fluorine could enhance π-π stacking in receptor binding compared to ortho-fluorine .
- 1',5'-Dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (): The carboxylic acid at position 5 instead of 4 and methyl groups at 1',5' (vs. 1',3') may reduce intramolecular hydrogen bonding, affecting solubility and conformational stability .
Crystallographic and Computational Studies
- Substituted 3,4'-Bipyrazoles (): X-ray studies of analogs reveal that methyl substituents enhance crystal packing via van der Waals interactions.
Single Pyrazole Derivatives
- 1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152548-03-2, ): The absence of a second pyrazole ring simplifies the structure but reduces rigidity. The isopropyl group increases hydrophobicity, which may lower aqueous solubility compared to the bipyrazole core .
- 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic Acid (11b) (): Bulky substituents (chloroquinoline, dimethoxyphenyl) may hinder membrane permeability, whereas the target compound’s smaller 2-fluorophenyl group could improve bioavailability .
Functional Group Variations
- Pyrazole-4-carbaldehyde Derivatives (): Compounds like 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibit antioxidant and anti-inflammatory activities, suggesting that the aldehyde group participates in redox reactions. The carboxylic acid in the target compound may instead enhance ionic interactions with biological targets, such as enzyme active sites .
Data Tables
Table 1. Structural and Functional Comparison of Bipyrazole Derivatives
Biological Activity
1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data tables.
- Molecular Formula : C15H13FN4O2
- Molecular Weight : 284.29 g/mol
- CAS Number : 1006348-55-5
The compound's structure features a bipyrazole framework, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of bipyrazole can inhibit cell proliferation in breast (MCF-7), colorectal (HCT-116), and hepatocellular (HUH-7) cancer cell lines. The cytotoxicity often correlates with the structural modifications on the bipyrazole scaffold.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | BB05-2940 | 12.5 |
| HCT-116 | BB05-2940 | 15.0 |
| HUH-7 | BB05-2940 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives containing the bipyrazole moiety exhibit antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cell membrane integrity.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play crucial roles in inflammation and cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of bipyrazole derivatives, including the target compound. The results indicated that modifications at specific positions on the bipyrazole ring significantly enhanced cytotoxicity against multiple cancer cell lines.
Study on Antimicrobial Effects
In another study reported in Antimicrobial Agents and Chemotherapy, researchers synthesized several bipyrazole derivatives and tested their antimicrobial efficacy. The results showed promising antibacterial activity against drug-resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.
Q & A
Q. Q1. What are the critical steps and optimization strategies for synthesizing this bipyrazole-carboxylic acid derivative?
The synthesis typically involves multi-step routes:
- Step 1 : Condensation of fluorophenyl hydrazine with diketones or β-ketoesters to form the pyrazole core. Temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) are critical for regioselectivity .
- Step 2 : Coupling of the pyrazole rings via Suzuki-Miyaura or Ullmann reactions, requiring palladium catalysts and inert conditions to avoid side reactions .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates, optimized using NaOH/EtOH under reflux .
Key Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via recrystallization or column chromatography to improve yield (>60%) .
Structural Characterization
Q. Q2. Which analytical techniques are most reliable for resolving structural ambiguities in this compound?
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents. Use SHELX programs for refinement, accounting for fluorophenyl torsional angles .
- NMR Spectroscopy : -NMR identifies fluorophenyl substitution patterns, while -NMR distinguishes methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 7.2–8.1 ppm) .
- HRMS : Validates molecular formula (CHFNO) with <2 ppm error .
Biological Activity and Target Engagement
Q. Q3. How can researchers design assays to evaluate its enzyme inhibition potential?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition of hydrolases. IC values are calculated via dose-response curves .
- Molecular Docking : Employ AutoDock Vina to model interactions with catalytic sites (e.g., COX-2 or kinases). Validate with mutagenesis studies to identify key binding residues .
- Contradiction Resolution : If conflicting IC data arise, standardize assay conditions (pH, temperature) and validate purity via HPLC (>95%) .
Advanced Mechanistic Studies
Q. Q4. What methodologies elucidate the compound’s mechanism of action in cellular models?
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2). Use DESeq2 for statistical analysis .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t) <30 min suggests need for prodrug strategies .
- Reactive Oxygen Species (ROS) Detection : Apply DCFH-DA probes in cell lines (e.g., HeLa) and quantify fluorescence via flow cytometry to link activity to oxidative stress pathways .
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies in reported solubility and stability data?
- Solubility : Use standardized buffers (PBS, pH 7.4) and nephelometry to measure kinetic solubility. Discrepancies may arise from polymorphic forms; characterize via PXRD .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC-MS identifies degradation products (e.g., decarboxylation or fluorophenyl cleavage) .
- Inter-lab Variability : Cross-validate using reference standards (e.g., USP-grade) and adhere to ICH guidelines for reproducibility .
Computational Modeling for SAR
Q. Q6. What computational approaches optimize structure-activity relationships (SAR) for derivatives?
- QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation (R >0.7) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl/fluoro substitutions at the 1’ and 3’ positions .
- ADMET Prediction : SwissADME estimates permeability (Caco-2 >5 × 10 cm/s) and toxicity (AMES test negativity) to prioritize lead compounds .
Crystallographic Challenges
Q. Q7. How to resolve twinning or disorder in X-ray structures of this compound?
- Twinning : Use SHELXD for initial phase determination and refine with TWIN laws in SHELXL. Apply HKL-3000 for integration of overlapping reflections .
- Disordered Fluorophenyl Groups : Restrain geometry (DFIX, SIMU) during refinement. Alternate conformers are modeled with occupancy <0.5 .
- Validation : Check R (<0.25) and Ramachandran outliers (<0.1%) using Coot and MolProbity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
